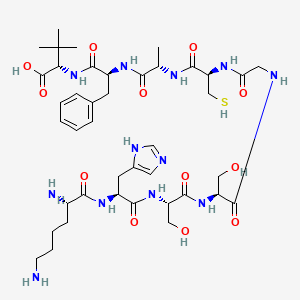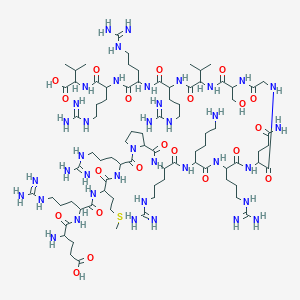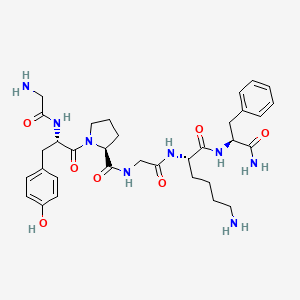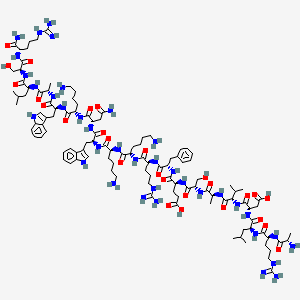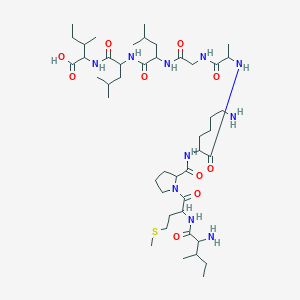
H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a peptide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy . These techniques can provide detailed information about the three-dimensional structure of the peptide .Chemical Reactions Analysis
Peptides can undergo various chemical reactions, including hydrolysis, which breaks the peptide bonds, and reactions with specific reagents that can modify the side chains of the amino acids . The specific reactions a peptide undergoes can depend on the amino acids it contains .Physical and Chemical Properties Analysis
The physical and chemical properties of a peptide, such as its solubility, stability, and charge, can be influenced by the properties of the amino acids it contains . Techniques such as high-performance liquid chromatography (HPLC) can be used to analyze these properties .Aplicaciones Científicas De Investigación
Research Applications of H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH
1. Peptide Synthesis and Racemization Analysis
- Study Context : Tripeptides, including variants with DL-alanine, L-leucine, and other amino acids, have been synthesized for studying racemization in peptide synthesis (Izumiya et al., 1971).
- Application : This compound may be utilized in similar contexts for analyzing racemization during peptide synthesis, particularly using amino acid analyzers.
2. Methods in Peptide Coupling
- Study Context : Research on peptide thiol acids, such as boc-Gly-Ala-SH and its coupling to polymer-bound Leu, has been conducted to analyze DL epimer content (Yamashiro & Blake, 2009).
- Application : This compound might be relevant in the study of peptide coupling methodologies where analysis of DL epimer content is critical.
3. Polylysine-Based Branched Polypeptides
- Study Context : Polypeptides with DL-Ala oligopeptide branches have been synthesized and analyzed for their conformation and stability (Mezö et al., 2000).
- Application : Such a compound could be used in the synthesis and study of similar polylysine-based branched polypeptides, focusing on conformational analysis.
4. Peptidase Substrate Studies
- Study Context : Peptidase substrates, like the peptide derivative Dnp-Pro-Leu-Gly-Pro-DL-Amp-D-Lys, have been synthesized and analyzed for enzyme activity (Knight, 1991).
- Application : This compound could be explored for similar enzymatic studies, particularly in the context of peptidases.
5. Thermodynamic Studies in Biological Applications
- Study Context : The dissociation constants of alanylpeptides, including DL-alanyl–DL-methionine, have been determined for their use as buffers in biological applications (Singh et al., 2003).
- Application : This compound might be useful in similar thermodynamic studies, particularly as a buffer in various biological and chemical applications.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H82N10O10S/c1-11-27(7)36(47)43(62)52-31(18-21-66-10)44(63)55-20-15-17-34(55)42(61)51-30(16-13-14-19-46)39(58)49-29(9)38(57)48-24-35(56)50-32(22-25(3)4)40(59)53-33(23-26(5)6)41(60)54-37(45(64)65)28(8)12-2/h25-34,36-37H,11-24,46-47H2,1-10H3,(H,48,57)(H,49,58)(H,50,56)(H,51,61)(H,52,62)(H,53,59)(H,54,60)(H,64,65) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJFMRDFTZRTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H82N10O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
955.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


